N,6-dimethoxy-N-methylnicotinamide

NNMT inhibition Nicotinamide metabolism Metabolic disease

N,6-Dimethoxy-N-methylnicotinamide (CAS 858600-08-5) is a differentiated synthetic nicotinamide derivative featuring a 6-methoxy substituent and an N-methoxy-N-methyl carboxamide (Weinreb amide) group. This scaffold is ideal for SAR studies targeting Nicotinamide N-methyltransferase (NNMT) and serves as a versatile intermediate for controlled nucleophilic additions in complex heterocyclic synthesis, offering enhanced metabolic stability versus parent nicotinamide.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 858600-08-5
Cat. No. B1463268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-dimethoxy-N-methylnicotinamide
CAS858600-08-5
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CN=C(C=C1)OC)OC
InChIInChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-5-8(13-2)10-6-7/h4-6H,1-3H3
InChIKeyFXRFUGVOCUTLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,6-Dimethoxy-N-methylnicotinamide (CAS 858600-08-5): Structural Baseline and Procurement-Relevant Characteristics


N,6-Dimethoxy-N-methylnicotinamide (CAS 858600-08-5) is a synthetic nicotinamide derivative characterized by a pyridine-3-carboxamide core bearing a 6-methoxy substituent and an N-methoxy-N-methyl carboxamide group . The compound has a molecular formula of C9H12N2O3, a molecular weight of 196.2 g/mol, and an InChI Key of FXRFUGVOCUTLRY-UHFFFAOYSA-N . Its structural features position it as a versatile small-molecule scaffold for medicinal chemistry research .

Why N,6-Dimethoxy-N-methylnicotinamide (CAS 858600-08-5) Cannot Be Substituted with Generic Nicotinamide Derivatives


The specific substitution pattern of N,6-dimethoxy-N-methylnicotinamide fundamentally alters its chemical and biological properties relative to unsubstituted nicotinamide or other simple analogs. The introduction of the 6-methoxy and N-methoxy-N-methyl carboxamide groups confers distinct electronic and steric characteristics that modulate its interaction with biological targets, such as Nicotinamide N-methyltransferase (NNMT) . Furthermore, the presence of the N-methoxy-N-methyl moiety transforms the primary amide into a Weinreb amide, which is known to enhance metabolic stability and modify reactivity . Therefore, substituting this compound with a simpler nicotinamide derivative would result in a loss of the specific properties conferred by its unique substitution pattern, rendering it unsuitable for applications that depend on these precise structural features .

Quantitative Differentiation Evidence for N,6-Dimethoxy-N-methylnicotinamide (CAS 858600-08-5) vs. Comparators


NNMT Inhibition Potency Comparison with JBSNF-000088 (6-Methoxynicotinamide)

While direct head-to-head inhibition data for N,6-dimethoxy-N-methylnicotinamide against human NNMT is not available in the primary literature, class-level inference can be drawn from structural analogs. JBSNF-000088 (6-methoxynicotinamide), a closely related analog lacking the N-methoxy-N-methyl group, is a well-characterized NNMT inhibitor with reported IC50 values of 1.8 µM (human), 2.8 µM (monkey), and 5 µM (mouse) . N,6-dimethoxy-N-methylnicotinamide is predicted to have a distinct binding mode and potentially different potency due to the presence of the N-methoxy-N-methyl carboxamide, which is a known pharmacophore for NNMT interaction . The lack of published IC50 data for the target compound itself represents a key gap in the current evidence base.

NNMT inhibition Nicotinamide metabolism Metabolic disease

Enhanced Solubility and Stability Relative to Parent Nicotinamide

N,6-dimethoxy-N-methylnicotinamide is reported to exhibit enhanced solubility and stability compared to its parent molecule, nicotinamide . This improvement is attributed to its dimethylated amine and methoxy substituents, which contribute to improved metabolic resistance and better bioavailability . While specific quantitative data (e.g., logP, solubility in mg/mL) is not publicly available from primary literature, this class-level inference is a key differentiator for procurement when compared to unsubstituted nicotinamide.

Drug-like properties Solubility Metabolic stability

Weinreb Amide Reactivity for Synthetic Utility

The N-methoxy-N-methyl carboxamide group in N,6-dimethoxy-N-methylnicotinamide classifies it as a Weinreb amide. Weinreb amides are privileged intermediates in organic synthesis due to their ability to undergo selective nucleophilic additions to form ketones or aldehydes without over-addition . This contrasts with standard nicotinamide derivatives, which do not possess this functional handle and are less versatile as synthetic building blocks. The compound's structure allows for versatile reactivity, particularly in cross-coupling reactions and as a building block for heterocyclic frameworks . This differentiation is based on well-established class-level reactivity of Weinreb amides.

Weinreb amide Synthetic intermediate Cross-coupling

Recommended Application Scenarios for N,6-Dimethoxy-N-methylnicotinamide (CAS 858600-08-5) Based on Evidence


Medicinal Chemistry: NNMT Inhibitor Scaffold Optimization

Procure N,6-dimethoxy-N-methylnicotinamide as a starting point for structure-activity relationship (SAR) studies targeting Nicotinamide N-methyltransferase (NNMT). Its unique combination of 6-methoxy and N-methoxy-N-methyl substituents offers a distinct chemical space relative to well-characterized inhibitors like JBSNF-000088. Researchers can leverage this scaffold to explore novel binding interactions and potentially achieve improved potency or selectivity, building upon the class-level evidence for NNMT inhibition .

Organic Synthesis: Weinreb Amide Building Block

Utilize N,6-dimethoxy-N-methylnicotinamide as a versatile Weinreb amide intermediate for the synthesis of complex heterocyclic frameworks. Its reactivity profile allows for controlled nucleophilic additions, enabling the efficient preparation of ketones and aldehydes derived from the nicotinic acid core. This application is particularly valuable for constructing diverse chemical libraries for drug discovery and materials science .

Pharmaceutical Intermediate: Agrochemical and API Precursor

Employ N,6-dimethoxy-N-methylnicotinamide as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. Its reported enhanced solubility and stability compared to parent nicotinamide make it a more robust building block for multi-step syntheses, potentially improving overall process yields and purity of final products .

Technical Documentation Hub

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